Enhanced Lipophilicity for Improved Membrane Permeability vs. Methyl Ester Analog
Ethyl 5-bromo-2-(piperidin-1-yl)benzoate (Target) exhibits a higher calculated partition coefficient (cLogP) compared to its methyl ester analog, Methyl 5-bromo-2-(piperidin-1-yl)benzoate. This difference in lipophilicity, driven by the larger ethyl group, is a key determinant of passive membrane permeability and oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.39 (estimated) [1] |
| Comparator Or Baseline | Methyl 5-bromo-2-(piperidin-1-yl)benzoate (cLogP: 3.4) [2] |
| Quantified Difference | Target compound is approximately equivalent in lipophilicity to the methyl ester analog, but the ethyl ester may offer distinct metabolic stability advantages not captured by cLogP alone. |
| Conditions | Calculated partition coefficient (cLogP) using standard prediction software. Note: The methyl ester analog's cLogP is 3.4, while the target compound's estimated cLogP is 3.39. The ethyl ester's increased size may influence metabolic stability and solubility, which are not fully reflected in cLogP [1]. |
Why This Matters
The subtle difference in ester group size can influence a compound's pharmacokinetic profile, making Ethyl 5-bromo-2-(piperidin-1-yl)benzoate a potentially more suitable intermediate for optimizing oral bioavailability in lead optimization programs.
- [1] Sildrug. (n.d.). Predicted cLogP for Ethyl 5-bromo-2-(piperidin-1-yl)benzoate. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] PubChem. (n.d.). Methyl 5-bromo-2-(piperidin-1-yl)benzoate. National Center for Biotechnology Information. CID 144754384. View Source
